molecular formula C11H16O2 B2357936 2-(4-Methoxyphenyl)-2-methylpropan-1-ol CAS No. 32454-29-8

2-(4-Methoxyphenyl)-2-methylpropan-1-ol

Cat. No. B2357936
CAS RN: 32454-29-8
M. Wt: 180.247
InChI Key: GLUQEENSCRSQLV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-methylpropan-1-ol is a chemical compound that belongs to the family of substituted phenethylamines. It is also known as 4-methoxyamphetamine and is commonly referred to as PMA. This compound is a psychoactive drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications in scientific research.

Scientific Research Applications

Hydrocarbonylation Reactions

  • Hydrocarbonylation of Prop-2-en-1-ol : A study by Simpson, Currie, Andersen, Cole-Hamilton, and Green (1996) revealed that the hydrocarbonylation of prop-2-ene-1-ol catalyzed by [Rh2(O2CMe)4]–PEt3 produces predominantly butane-1,4-diol and 2-methylpropan-1-ol, along with small amounts of other compounds. The study proposed a mechanism for the production of 2-methylpropan-1-ol involving the formation of vinyl alcohol as the primary product, followed by tautomerism and hydrogenation (Simpson et al., 1996).

Synthesis and Rearrangement

  • Spirocyclohexadienones Synthesis : Ausheva, Glushkov, Shurov, and Shklyaev (2001) investigated the synthesis and dienone-phenolic rearrangement of 1-R-3,3-dialkyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones. They used 1-(p-methoxyphenyl)-2-methylpropan-1-ol in their reactions with nitriles RCN, providing insights into the stability and reaction mechanisms of these compounds (Ausheva et al., 2001).

Chemical Reactivity and Transformations

  • Reactions of 4-Substituted-2′-Halogenoacetophenones : Crombie, Hardy, and Knight (1985) studied the reactions of 4-substituted 2′-halogenoacetophenones with Grignard reagents. They demonstrated various reaction pathways and products, including the formation of 1-(4-hydroxyphenyl)-2-methylpropan-2-ol, shedding light on the diverse reactivity of these compounds (Crombie et al., 1985).

Application in Biofuels

  • Anaerobic 2-Methylpropan-1-ol Production : Bastian, Liu, Meyerowitz, Snow, Chen, and Arnold (2011) explored the production of 2-methylpropan-1-ol (isobutanol) as a biofuel. They engineered ketol-acid reductoisomerase and alcohol dehydrogenase to enable anaerobic isobutanol production in Escherichia coli at theoretical yield, highlighting the potential of 2-methylpropan-1-ol in biofuel applications (Bastian et al., 2011).

Anticancer Research

  • Anticancer Activity of Phenolic Compounds : Rayanil, Bunchornmaspan, and Tuntiwachwuttikul (2011) isolated a new phenolic compound from Millettia leucantha, showing strong cytotoxicity against cancer cell lines. This research indicates the potential anticancer applications of phenolic compounds related to 2-(4-Methoxyphenyl)-2-methylpropan-1-ol (Rayanil et al., 2011).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUQEENSCRSQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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